N-[1-(Benzylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzamide
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Overview
Description
N-[2-(benzylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide is a synthetic organic compound characterized by the presence of a benzylamino group and a hexafluoropropyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide typically involves the reaction of benzylamine with a hexafluoropropyl derivative. One common method includes the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent in the presence of N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide can undergo various chemical reactions, including:
Substitution: The benzylamino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions, CrO₃ in pyridine.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (NEt₃) or pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[2-(benzylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its fluorinated groups may impart desirable properties such as hydrophobicity and thermal stability, making it useful in the development of advanced materials.
Biological Studies: The compound can be used in biochemical assays to study enzyme inhibition or protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-[2-(benzylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the hexafluoropropyl group may enhance binding affinity through hydrophobic interactions . These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: This compound shares a similar benzylamino group but differs in its additional naphthalene-sulfonamide moiety.
N-(1-benzylamino-2,2-dichloro-ethyl)-benzamide: This compound has a dichloroethyl group instead of the hexafluoropropyl group.
N-(1-(benzylamino)-2,2,2-tribromoethyl)benzamide: This compound contains a tribromoethyl group, highlighting the diversity of halogenated derivatives.
Uniqueness
N-[2-(benzylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide is unique due to its hexafluoropropyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its analogs.
Properties
Molecular Formula |
C17H14F6N2O |
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Molecular Weight |
376.30 g/mol |
IUPAC Name |
N-[2-(benzylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide |
InChI |
InChI=1S/C17H14F6N2O/c18-16(19,20)15(17(21,22)23,24-11-12-7-3-1-4-8-12)25-14(26)13-9-5-2-6-10-13/h1-10,24H,11H2,(H,25,26) |
InChI Key |
GWXXYAFUTKWIHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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